2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one
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Overview
Description
2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one is a chemical compound known for its herbicidal properties. It belongs to the cyclohexanedione family and is commonly used to control annual and perennial grasses in various crops . This compound is known for its selective action, targeting grasses while having minimal impact on broadleaf plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexenone ring, introduction of the ethoxyimino group, and the addition of the ethylsulfonylpropyl side chain . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters . The final product is purified using techniques such as crystallization or chromatography to meet the required specifications for herbicidal applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ethoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one has several scientific research applications:
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting lipid synthesis in grasses. It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes the first step in fatty acid synthesis . Inhibition of ACCase disrupts the production of essential phospholipids, leading to the cessation of growth and eventual death of the grass . The compound is rapidly absorbed by plant roots and foliage and translocated to meristematic tissues, where it accumulates and exerts its effects .
Comparison with Similar Compounds
Similar Compounds
Fluazifop-p-butyl: Another herbicide that targets ACCase but has a different chemical structure.
Clethodim: Similar mode of action but differs in its chemical composition and spectrum of activity.
Quizalofop: Also inhibits ACCase but has unique properties and applications.
Uniqueness
2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one is unique due to its specific chemical structure, which imparts selective herbicidal activity against grasses while sparing broadleaf plants . Its rapid absorption and translocation within plants, coupled with its potent inhibition of ACCase, make it an effective and widely used herbicide .
Properties
Molecular Formula |
C17H29NO5S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H29NO5S/c1-5-8-14(18-23-6-2)17-15(19)10-13(11-16(17)20)9-12(4)24(21,22)7-3/h12-13,19H,5-11H2,1-4H3/b18-14- |
InChI Key |
AZJOVWWMIUKTHY-JXAWBTAJSA-N |
Isomeric SMILES |
CCC/C(=N/OCC)/C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O |
Origin of Product |
United States |
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